2-Fluoro-4-nitrobenzoic acid

Overview

Description

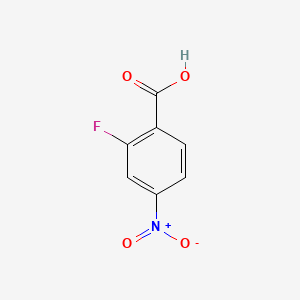

2-Fluoro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H4FNO4 and a molecular weight of 185.11 g/mol . It is characterized by the presence of a fluorine atom and a nitro group attached to a benzoic acid core. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

It’s known that nitrobenzoic acids can interact with various biological targets, including enzymes and receptors, depending on their specific structures and substituents .

Mode of Action

Nitrobenzoic acids are often involved in electron transfer reactions, and the nitro group can undergo reduction to form a variety of reactive intermediates . The fluorine atom, being highly electronegative, can influence the electronic properties of the molecule, potentially affecting its interactions with biological targets .

Biochemical Pathways

Nitrobenzoic acids can participate in various biochemical reactions, including redox reactions and nucleophilic substitutions .

Pharmacokinetics

As a small, polar molecule, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. The nitro group may undergo metabolic reduction, and the compound is likely excreted in the urine .

Result of Action

Nitrobenzoic acids can induce oxidative stress and may have cytotoxic effects .

Action Environment

The action, efficacy, and stability of 2-Fluoro-4-nitrobenzoic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For instance, the acidity or alkalinity of the environment can affect the ionization state of the carboxylic acid group, potentially influencing its interactions with biological targets .

Biochemical Analysis

Biochemical Properties

For instance, 4-Fluoro-2-nitrobenzoic acid has been found to enhance the binding of insulin to adipocytes , suggesting that 2-Fluoro-4-nitrobenzoic acid might have similar interactions.

Cellular Effects

Nitro compounds are known to have significant effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nitro compounds are known to undergo various reactions, including reduction and coupling reactions . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Fluoro-4-nitrobenzoic acid involves the oxidation of 2-fluoro-4-nitrotoluene. The reaction typically uses potassium permanganate (KMnO4) as the oxidizing agent in an alkaline medium. The reaction mixture is heated to around 95°C, and the process involves multiple additions of KMnO4 over several hours .

Another method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. This method is particularly useful for preparing radio-labeled derivatives of the compound .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo further oxidation to form different derivatives.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

Reduction: 2-Fluoro-4-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Oxidation: Higher oxidation state derivatives of benzoic acid.

Scientific Research Applications

2-Fluoro-4-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein binding.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-3-nitrobenzoic acid

- 4-Fluoro-2-nitrobenzoic acid

- 2-Fluoro-5-nitrobenzoic acid

Uniqueness

2-Fluoro-4-nitrobenzoic acid is unique due to the specific positioning of the fluorine and nitro groups on the benzoic acid ring. This positioning can influence its reactivity and binding properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .

Biological Activity

2-Fluoro-4-nitrobenzoic acid (CAS Number: 403-24-7) is an aromatic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.

- Molecular Formula : C7H4FNO4

- Molecular Weight : 185.11 g/mol

- Structure : The compound features a nitro group and a fluorine atom attached to a benzoic acid structure, which contributes to its unique reactivity and biological properties.

Synthesis

This compound can be synthesized through oxidation processes involving 2-fluoro-4-nitrotoluene. A common method involves the use of potassium permanganate as an oxidizing agent, yielding the desired acid with high efficiency .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound acts as an alternative substrate for bacterial enzymes involved in folate biosynthesis, which is crucial for bacterial growth and survival .

Inhibition Studies

In vitro studies have demonstrated that this compound inhibits the activity of dihydropteroate synthase (DHPS), an enzyme critical for the synthesis of folate in bacteria. This inhibition leads to reduced bacterial proliferation, making it a potential candidate for developing new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption characteristics. It is classified as having high gastrointestinal absorption, which suggests potential efficacy when administered orally. However, it does not readily cross the blood-brain barrier, limiting its use in central nervous system infections .

Study on MRSA Detection

A study utilized a radiofluorinated analog of para-aminobenzoic acid (2-[18F]F-PABA) derived from this compound to detect MRSA infections in vivo. The results showed that this tracer accumulated significantly at infection sites compared to non-infected tissues, highlighting the compound's utility in diagnostic imaging for bacterial infections .

Data Table: Biological Activity Overview

| Property | Details |

|---|---|

| CAS Number | 403-24-7 |

| Molecular Formula | C7H4FNO4 |

| Molecular Weight | 185.11 g/mol |

| Antimicrobial Activity | Effective against MRSA and other bacterial strains |

| Mechanism of Action | Inhibition of DHPS enzyme involved in folate synthesis |

| Pharmacokinetics | High GI absorption; limited CNS penetration |

Properties

IUPAC Name |

2-fluoro-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWFMFZFCKADEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307207 | |

| Record name | 2-Fluoro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-24-7 | |

| Record name | 2-Fluoro-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 403-24-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure of 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine?

A1: The crystal structure of 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine, synthesized using 2-Fluoro-4-nitrobenzoic acid as a starting material, reveals key structural insights. [] The dihedral angle between the thiadiazole and benzene rings is 27.1° [], indicating a degree of twist between these two aromatic systems. This information helps understand the spatial arrangement of the molecule and its potential interactions with other molecules. Additionally, the crystal packing is stabilized by intermolecular N—H⋯N and C—H⋯O hydrogen bonds [], contributing to the compound's solid-state properties.

Q2: Can you describe a practical synthesis of 4-amino-2-fluoro-N-methyl-benzamide starting from this compound?

A2: The paper outlines a concise synthesis route:

- Oxidation: 2-Fluoro-4-nitrotoluene is oxidized to this compound using potassium permanganate and a phase transfer catalyst, achieving a 74% yield [].

- Chlorination and Amination: this compound is converted to N-methyl-2-fluoro-4-nitrobenzamide via chlorination and subsequent amination. This step boasts a high yield of 95% [].

- Hydrogenation: Finally, N-methyl-2-fluoro-4-nitrobenzamide undergoes hydrogenation using Pd/C as a catalyst, affording 4-amino-2-fluoro-N-methyl-benzamide in an excellent 98% yield [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.